6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
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Overview
Description
6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multi-step organic reactions. One possible route includes:
Bromination: Introduction of a bromine atom to the chromenone core.
Methoxylation: Addition of a methoxy group to the appropriate position on the chromenone ring.
Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions involving azide and nitrile precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the chromenone ring.
Reduction: Reduction reactions could modify the bromine or methoxy groups.
Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted chromenones.
Scientific Research Applications
6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine, methoxy, and tetrazole groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2H-chromen-2-one: Lacks the methoxy and tetrazole groups.
7-Methoxy-2H-chromen-2-one: Lacks the bromine and tetrazole groups.
3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the bromine and methoxy groups.
Uniqueness
6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of bromine, methoxy, and tetrazole functionalities, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
6-Bromo-7-methoxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic organic compound that belongs to the chromen-2-one class. Its unique structure, featuring a bromine atom at the 6th position, a methoxy group at the 7th position, and a tetrazole ring at the 3rd position, contributes to its significant biological activities, particularly in anticancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₇BrN₄O₃, with a molecular weight of approximately 305.09 g/mol. The compound's structural features are summarized in the table below:
Component | Position | Description |
---|---|---|
Bromine | 6th | Halogen substituent |
Methoxy | 7th | Alkoxy group |
Tetrazole | 3rd | Heterocyclic ring |
Biological Activity
Research indicates that this compound exhibits significant antiproliferative effects against various human tumor cell lines. The presence of the tetrazole ring enhances its biological activity by facilitating interactions with key molecular targets involved in cancer progression.
Anticancer Activity
Several studies have assessed the anticancer potential of this compound:
- In Vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma). For instance, it demonstrated an IC₅₀ value comparable to established chemotherapeutic agents, indicating potent antiproliferative properties .
- Mechanism of Action : The compound's mechanism involves interference with cellular signaling pathways and inhibition of specific enzymes crucial for tumor growth. It has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and caspase-7 while downregulating anti-apoptotic factors .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components. Comparative studies with structurally similar compounds reveal insights into its SAR:
Compound Name | Key Differences | IC₅₀ (µM) |
---|---|---|
7-Hydroxy-3-(1H-tetrazol-5-YL)-2H-chromen-2-one | Lacks bromine at position 6 | Higher than 10 |
6-Bromo-3-(1H-tetrazol-5-YL)-2H-chromen-2-one | Lacks methoxy at position 7 | Higher than 15 |
6-Bromo-7-hydroxy-2H-chromen-2-one | Lacks tetrazole | Higher than 20 |
The presence of both bromine and tetrazole groups appears critical for enhancing anticancer activity .
Case Studies
Case Study: Inhibition of Tumor Cell Growth
A study evaluated the effects of various derivatives of chromenone compounds on tumor cell lines. Among them, this compound exhibited superior antiproliferative effects, with an IC₅₀ value significantly lower than many tested analogs. This finding underscores its potential as a lead compound for developing new anticancer therapies .
Case Study: Enzyme Inhibition
Research focused on the enzyme inhibitory properties of this compound revealed its ability to inhibit kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased rates of apoptosis in treated cells .
Properties
Molecular Formula |
C11H7BrN4O3 |
---|---|
Molecular Weight |
323.10 g/mol |
IUPAC Name |
6-bromo-7-methoxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C11H7BrN4O3/c1-18-9-4-8-5(3-7(9)12)2-6(11(17)19-8)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16) |
InChI Key |
BPQNNRVXFAYIEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)Br |
Origin of Product |
United States |
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